molecular formula C8H7NO4S B597592 2-Isocyanatophenyl methanesulfonate CAS No. 167951-48-6

2-Isocyanatophenyl methanesulfonate

Cat. No.: B597592
CAS No.: 167951-48-6
M. Wt: 213.207
InChI Key: RECLBWVJUULIET-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isocyanatophenyl methanesulfonate typically involves the reaction of 2-isocyanatophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Isocyanatophenyl methanesulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products include substituted phenols.

    Hydrolysis: Products are the corresponding amine and carbon dioxide.

    Addition Reactions: Products include urethanes or ureas.

Scientific Research Applications

2-Isocyanatophenyl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isocyanatophenyl methanesulfonate involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles such as amines, leading to the formation of stable urethane or urea linkages. These reactions are crucial in modifying biomolecules or synthesizing new materials .

Comparison with Similar Compounds

Similar Compounds

  • 2-Isocyanatophenyl methyl methanesulfonate
  • Phenyl isocyanate
  • Methanesulfonyl chloride

Comparison

2-Isocyanatophenyl methanesulfonate is unique due to the presence of both an isocyanate group and a methanesulfonate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one of these functional groups .

Properties

IUPAC Name

(2-isocyanatophenyl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c1-14(11,12)13-8-5-3-2-4-7(8)9-6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECLBWVJUULIET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=CC=C1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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